molecular formula C17H14O7 B1672727 Jaceosidin CAS No. 18085-97-7

Jaceosidin

Cat. No. B1672727
CAS RN: 18085-97-7
M. Wt: 330.29 g/mol
InChI Key: GLAAQZFBFGEBPS-UHFFFAOYSA-N
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Description

Jaceosidin is a trihydroxyflavone, a type of flavone with hydroxy groups at positions 5, 7, and 4’ and methoxy groups at positions 3’ and 6 . It is isolated from Salvia tomentosa and Artemisia asiatica and exhibits anti-allergic, anti-inflammatory, and apoptosis-inducing activities .


Synthesis Analysis

The biosynthetic pathways and related genes of Jaceosidin have been explored in Artemisia argyi . The study identified eight putative flavone-6-hydroxylase (F6H) genes, which were responsible for providing a methyl group acceptor into the flavone basic skeleton. Furthermore, five O-methyltransferases (OMTs) genes were identified, which were required for the site-specific O-methylation during the biosynthesis of Jaceosidin .


Molecular Structure Analysis

Jaceosidin has a molecular formula of C17H14O7 and a molecular weight of 330.29 g/mol . The IUPAC name is 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one .


Chemical Reactions Analysis

Jaceosidin exhibits a variety of pharmacological activities including anti-inflammatory, anti-oxidant, anti-bacterial, antiallergic, and anti-cancer activities . The therapeutic action of Jaceosidin, especially the modulation of different cell signaling pathways (ERK1/2, NF-κB, PI3K/Akt, and ATM-Chk1/2) which become deregulated in various pathological disorders, have been focused .


Physical And Chemical Properties Analysis

Jaceosidin has a molecular formula of C17H14O7 and a molecular weight of 330.29 g/mol . The IUPAC name is 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one .

Scientific Research Applications

Cancer Research

  • Cervical Cancer Inhibition : Jaceosidin has demonstrated potential as an inhibitor of oncogenes, specifically inhibiting the function of E6 and E7 oncoproteins of HPV 16, suggesting potential applications in the treatment of HPV-associated cervical cancers (Lee et al., 2005).

  • Oral Cancer Therapy : It induces apoptotic cell death in oral squamous cell carcinoma cells, acting through the Akt pathway and showing selective chemotherapeutic potential without affecting normal epithelial cell viability (Han et al., 2018).

  • Breast Cancer Treatment : Jaceosidin has been observed to induce apoptosis in MCF-7 human breast cancer cells, modulating expressions of apoptosis-associated proteins (Ojulari et al., 2020).

Neuroinflammation and Neuroprotection

  • Neuroinflammation Inhibition : It exhibits anti-inflammatory effects on microglia, the innate immune cells in the central nervous system, thus reducing neuroinflammation. This suggests its potential use in treating neuroinflammatory conditions (Nam et al., 2013).

Other Therapeutic Applications

  • Antioxidant Activity : Jaceosidin has shown antioxidant properties, particularly in inhibiting LDL oxidation, a key factor in atherosclerosis. This points to its potential application in cardiovascular diseases (Kim et al., 2008).

  • Diabetes Management : It has been found to ameliorate insulin resistance and kidney dysfunction in diabetic mice, enhancing insulin receptor signaling and the antioxidant defense system (Park et al., 2020).

  • Immunosuppressive Effects : Jaceosidin can inhibit T cell proliferation and activation, making it a potential candidate for treatments in conditions where immunosuppression is desired (Yin et al., 2011).

Safety And Hazards

Jaceosidin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The bioavailability of Jaceosidin, an anti-cancer compound, should be enhanced by utilizing various chemical, biological, and computational techniques . Moreover, it is recommended that researchers and scientists should work on exploring the mode of action of this particular flavone to precede it further as a potent anti-cancer compound .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-13-5-8(3-4-9(13)18)12-6-10(19)15-14(24-12)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAAQZFBFGEBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171022
Record name Jaceosidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jaceosidin

CAS RN

18085-97-7
Record name Jaceosidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18085-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jaceosidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Jaceosidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JACEOSIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U4Y68G678
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,190
Citations
B Nageen, A Rasul, G Hussain… - Current …, 2021 - ingentaconnect.com
Nature always remains an inexhaustible source of treasures for mankind. It remains a mystery for every challenge until the completion of the challenge. While we talk about the …
Number of citations: 18 www.ingentaconnect.com
X Huang, X Wei, L Guo, L Zhao, X Chen, Y Cui… - Journal of …, 2019 - Elsevier
… Jaceosidin had significant anti-complement activity through the classical pathway. We suspected Jaceosidin … In the preliminary experiment, we found Jaceosidin at 30 mg/kg markedly …
Number of citations: 27 www.sciencedirect.com
MJ Kim, JM Han, YY **, NI Baek, MH Bang… - Archives of Pharmacal …, 2008 - Springer
… In this study, the antioxidant activities of jaceosidin were evaluated using several methods: Cu2… And we examined the effects of jaceosidin on LPS-mediated ROS, NO, iNOS, and NF-NB …
Number of citations: 92 link.springer.com
Y Nam, M Choi, H Hwang, MG Lee… - Phytotherapy …, 2013 - Wiley Online Library
… Jaceosidin, as one of the major constituents of the medicinal … This study was undertaken to determine the effect of jaceosidin … We report that jaceosidin inhibits inflammatory activation of …
Number of citations: 41 onlinelibrary.wiley.com
M Khan, B Yu, A Rasul, A Al Shawi, F Yi… - Evidence-Based …, 2012 - hindawi.com
… of jaceosidin was explored using flow cytometry and Western blot studies. Our results showed that jaceosidin … Our findings suggested that jaceosidin induces mitochondrial-caspase3-…
Number of citations: 77 www.hindawi.com
MINJ KIM, DOHEE KIM, KW Lee… - Annals of the New …, 2007 - Wiley Online Library
… jaceosidin-induced cytotoxicity. To better assess the proapoptotic effects of jaceosidin, we … MCF10A-ras cells treated with jaceosidin (100 μM) exhibited the increased proportion of …
Number of citations: 81 nyaspubs.onlinelibrary.wiley.com
KR Park, YH Jeong, JY Lee, IK Kwon… - American Journal of …, 2021 - ncbi.nlm.nih.gov
… Thus, this study aimed to investigate biological mechanism of a bioactive compound, jaceosidin (JAC), isolated from A. princeps in human GBM T98G cells. Herein, as a result of …
Number of citations: 11 www.ncbi.nlm.nih.gov
W Lv, X Sheng, T Chen, Q Xu, X **e - BioMed Research International, 2008 - hindawi.com
… -3 cells by Jaceosidin. By flow cytometric analysis, we found that Jaceosidin treatment resulted in an increased apoptosis in CAOV-3 cells. The cells treated with Jaceosidin exhibited a …
Number of citations: 67 www.hindawi.com
HG Lee, KA Yu, WK Oh, TW Baeg, HC Oh… - Journal of …, 2005 - Elsevier
… In order to evaluate the inhibitory effects of jaceosidin on the function of the E6 and E7 oncoproteins of HPV, we evaluated the effects of jaceosidin on the binding between viral …
Number of citations: 115 www.sciencedirect.com
H Lee, D Jang, J Jeon, C Cho, S Choi… - Journal of Cellular …, 2020 - Wiley Online Library
… to jaceosidin and Seomae mugwort, we treated primary mouse chondrocytes with or without jaceosidin … Jaceosidin suppressed the degradation of IκB, an NF-κB subunit that suppresses …
Number of citations: 18 onlinelibrary.wiley.com

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